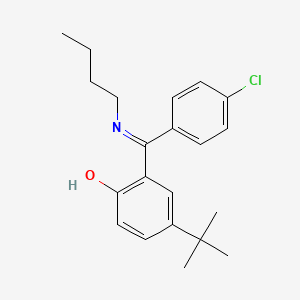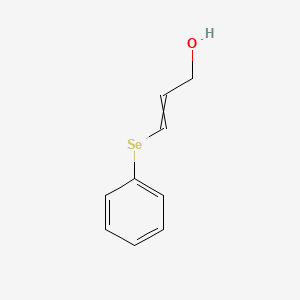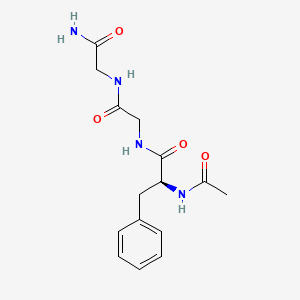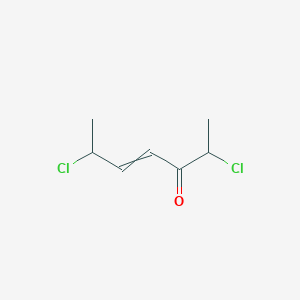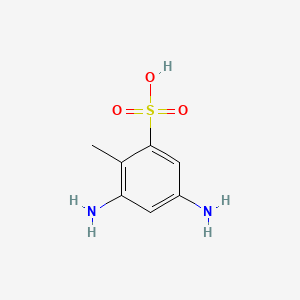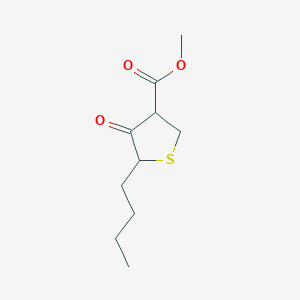
Methyl 5-butyl-4-oxothiolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-butyl-4-oxothiolane-3-carboxylate is an organic compound that belongs to the class of thiolane derivatives Thiolanes are five-membered sulfur-containing heterocycles This compound is characterized by the presence of a carboxylate ester group, a butyl side chain, and a ketone functional group on the thiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-butyl-4-oxothiolane-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a butyl-substituted thiolane with methyl chloroformate under basic conditions can yield the desired compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Industrial production methods aim to achieve high purity and yield while minimizing the production of by-products.
化学反应分析
Types of Reactions
Methyl 5-butyl-4-oxothiolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
科学研究应用
Methyl 5-butyl-4-oxothiolane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 5-butyl-4-oxothiolane-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the thiolane ring and functional groups allows it to participate in various biochemical pathways, potentially affecting cell signaling and metabolism.
相似化合物的比较
Similar Compounds
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
- Ethyl 5-butyl-4-oxothiolane-3-carboxylate
Uniqueness
Methyl 5-butyl-4-oxothiolane-3-carboxylate is unique due to the specific arrangement of its functional groups and the presence of the butyl side chain. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
81741-88-0 |
|---|---|
分子式 |
C10H16O3S |
分子量 |
216.30 g/mol |
IUPAC 名称 |
methyl 5-butyl-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C10H16O3S/c1-3-4-5-8-9(11)7(6-14-8)10(12)13-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
ORJOKOWNMQWSOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C(=O)C(CS1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


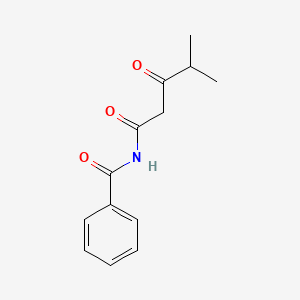
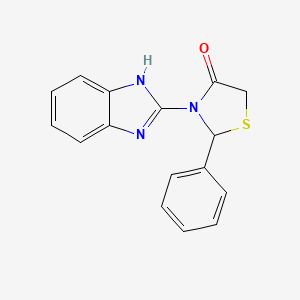
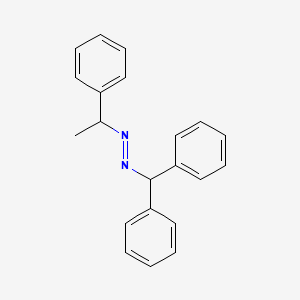
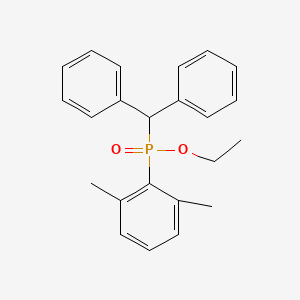
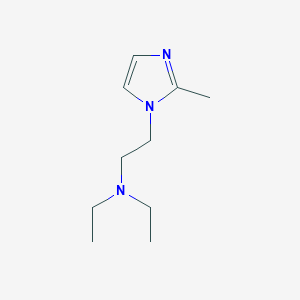
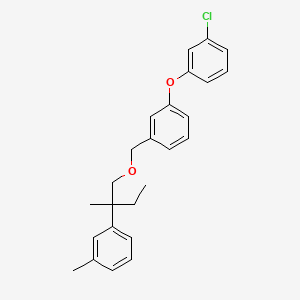
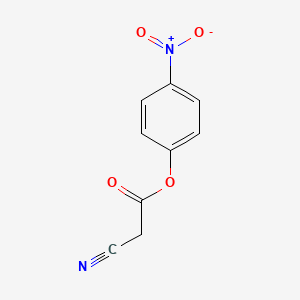
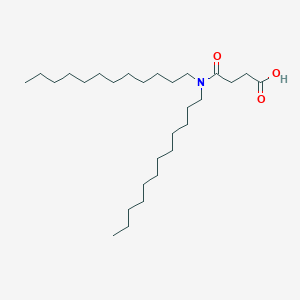
![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
